BenchChemオンラインストアへようこそ!

1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Physicochemical profiling Drug-likeness Solubility prediction

The compound 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 938017-83-5) is a heterocyclic small molecule belonging to the pyrazolo[3,4‑b]pyridine family, characterized by a 3‑nitrophenyl substituent at the C‑6 position and a reactive carbohydrazide group at C‑4. This scaffold is broadly employed in medicinal chemistry as a privileged structure for kinase inhibitor design and anti‑parasitic agent development.

Molecular Formula C15H14N6O3
Molecular Weight 326.316
CAS No. 938017-83-5
Cat. No. B2462478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
CAS938017-83-5
Molecular FormulaC15H14N6O3
Molecular Weight326.316
Structural Identifiers
SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NN)C
InChIInChI=1S/C15H14N6O3/c1-8-13-11(15(22)18-16)7-12(17-14(13)20(2)19-8)9-4-3-5-10(6-9)21(23)24/h3-7H,16H2,1-2H3,(H,18,22)
InChIKeyNAEVKHKMLKBYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 938017-83-5) – Core Scaffold and Procurement Profile


The compound 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 938017-83-5) is a heterocyclic small molecule belonging to the pyrazolo[3,4‑b]pyridine family, characterized by a 3‑nitrophenyl substituent at the C‑6 position and a reactive carbohydrazide group at C‑4 . This scaffold is broadly employed in medicinal chemistry as a privileged structure for kinase inhibitor design and anti‑parasitic agent development [1]. The compound is commercially available from multiple vendors in research‑grade quantities (1 g–5 g scale), with purities typically ≥95% . Its unique combination of an electron‑deficient aryl ring and a nucleophilic hydrazide terminus makes it a versatile intermediate for focused library synthesis and a candidate for screening campaigns where nitro‑aryl pharmacophores are desired.

Why 1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Cannot Be Replaced by Common In‑Class Analogs


The pyrazolo[3,4‑b]pyridine‑4‑carbohydrazide series is highly sensitive to the electronic and steric nature of the C‑6 aryl substituent, which directly modulates physicochemical properties, target binding, and metabolic stability [1]. In anti‑trypanosomal SAR studies, switching the C‑6 group from phenyl to methyl or trifluoromethyl produced significant shifts in both in vitro potency and lipophilicity, demonstrating that even subtle changes alter biological outcome [2]. The 3‑nitrophenyl substituent present in the target compound introduces a strong electron‑withdrawing effect (Hammett σmeta = +0.71) that is absent in the commonly available p‑tolyl analog (CAS 938018‑19‑0) and unsubstituted phenyl derivatives. This electronic difference is expected to impact key molecular recognition events—such as π‑stacking, hydrogen‑bond acceptor capacity, and redox behavior—that cannot be replicated by analogs bearing electron‑donating or neutral aryl groups. Consequently, substituting the target compound with a close structural analog without independent re‑optimization risks loss of potency, altered selectivity, or failed synthetic transformations in downstream applications.

Quantitative Differentiation Evidence: 1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide vs. Closest Analogs


LogP, LogS, and Polar Surface Area Differentiation Against the p‑Tolyl Analog (CAS 938018‑19‑0)

The 3‑nitrophenyl group dramatically alters the compound's physicochemical profile relative to its closest commercially available analog, 1,3‑dimethyl‑6‑(p‑tolyl)‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carbohydrazide (CAS 938018‑19‑0). The target compound exhibits a predicted logP of 1.14 and logS of −2.37, with a topological polar surface area (TPSA) of 106 Ų . In contrast, the p‑tolyl analog is expected to have a higher logP (~2.5) due to the absence of the polar nitro group, resulting in a lower TPSA (~85 Ų) . The 0.5–1.4 log unit reduction in lipophilicity and the 21 Ų increase in PSA for the target compound translate to improved aqueous solubility and altered membrane permeability characteristics, which are critical parameters in cell‑based assay performance and oral bioavailability projections.

Physicochemical profiling Drug-likeness Solubility prediction

Hydrogen‑Bond Donor/Acceptor Capacity Versus p‑Tolyl and Phenyl Analogs

The nitro group introduces two additional hydrogen‑bond acceptor (HBA) atoms, raising the total HBA count to 9 compared with 6 for the p‑tolyl analog and 5 for the unsubstituted phenyl derivative . The target compound retains three hydrogen‑bond donors (HBD) from the carbohydrazide moiety. This altered HBA/HBD ratio (9/3 vs. 6/3 or 5/3) provides additional interaction sites for protein backbone amides or side‑chain residues, potentially enabling binding modes unattainable with less functionalized analogs. In kinase inhibitor design, the pyrazolo[3,4‑b]pyridine core typically engages the hinge region via its N‑7 and N‑1 atoms, while the C‑6 aryl group extends toward the solvent‑exposed region or a hydrophobic pocket; the nitro group can serve as a water‑bridging partner or a direct hydrogen‑bond anchor to polar residues such as Ser, Thr, or Lys [1].

Molecular recognition Structure-based design Pharmacophore modeling

Vendor‑Specific Purity and Pricing Comparison: 3‑Nitrophenyl vs. p‑Tolyl Analog

Among leading research chemical suppliers, the target compound is listed at ≥98% purity (Leyan) and ≥95% purity (Fluorochem), while the p‑tolyl analog is offered at 95% purity (BIOFOUNT, BOC Sciences) [1]. Pricing data from cnreagent.com (sourced from Fluorochem) indicates the 3‑nitrophenyl compound is priced at ¥4,620/1 g and ¥13,002/5 g, compared with the p‑tolyl analog at ¥6,312/1 g (BIOFOUNT), suggesting the nitro derivative may offer a cost advantage at the gram scale . Additionally, the target compound is available from a broader range of vendors (ChemDiv, CymitQuimica, Leyan, Fluorochem, BOC Sciences), reducing supply‑chain risk relative to the less widely stocked p‑tolyl analog.

Procurement Lead optimization Cost‑efficiency

Synthetic Versatility: The Nitro Group as a Latent Amine Handle Absent in Analog Series

The 3‑nitrophenyl substituent can be selectively reduced to the corresponding 3‑aminophenyl derivative under mild conditions (e.g., H₂/Pd‑C, SnCl₂, or Fe/NH₄Cl), providing a primary aromatic amine for further functionalization [1]. This latent amine is absent in the p‑tolyl (CAS 938018‑19‑0), phenyl, and halogen‑substituted analogs, which cannot undergo analogous post‑synthetic modification without de novo synthesis. The resulting aniline intermediate can be acylated, sulfonylated, or converted to amides, ureas, or diazonium salts, enabling late‑stage diversification of a common intermediate. In contrast, the p‑tolyl analog offers only methyl C–H activation chemistry, which is less orthogonal and requires harsher conditions. This chemoselective reduction pathway effectively multiplies the scaffold's utility, allowing the same core to be funneled into multiple distinct chemical series from a single procurement.

Synthetic chemistry Prodrug design Bioconjugation

High‑Value Application Scenarios for 1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide


Focused Kinase Inhibitor Library Design Targeting Hinge‑Proximal Polar Residues

The elevated hydrogen‑bond acceptor count (HBA = 9) and moderate logP (1.14) make this compound an ideal starting point for designing kinase inhibitors that engage polar residues (Ser, Thr, Lys) near the ATP‑binding pocket. In contrast to the p‑tolyl analog, which lacks the nitro‑derived HBA sites, the 3‑nitrophenyl compound can form additional water‑mediated or direct hydrogen bonds, potentially improving both potency and selectivity against kinases with polar gatekeeper or solvent‑front residues [1].

Late‑Stage Diversification via Nitro Reduction for Parallel SAR Exploration

Procurement of the 3‑nitrophenyl compound enables a two‑stage SAR workflow: initial screening of the intact nitro‑aryl scaffold, followed by chemoselective reduction to the 3‑aminophenyl analog and subsequent library enumeration through amide coupling or sulfonylation. This strategy is not feasible with the p‑tolyl or phenyl analogs, which lack a comparable chemical handle. The approach maximizes the value of a single procurement event by generating multiple distinct sub‑series for biological evaluation [2].

Anti‑Parasitic Screening Campaigns with Optimized Solubility and Permeability

For target‑based or phenotypic screening against Trypanosoma cruzi or related kinetoplastid parasites, the compound's lower logP and higher aqueous solubility (logS = −2.37) relative to the p‑tolyl analog translate to reduced aggregation and non‑specific binding in cell‑based assays. Published SAR on the pyrazolo[3,4‑b]pyridine‑4‑carbohydrazide series demonstrates that C‑6 substituent choice critically impacts anti‑parasitic activity, and the electron‑deficient 3‑nitrophenyl group may exploit interactions not accessible to electron‑rich analogs [3].

Computational Chemistry and QSAR Model Building

The unique combination of a strong electron‑withdrawing substituent (σmeta = +0.71) and accurate computed physicochemical descriptors (logP, logS, TPSA) makes this compound a valuable data point for quantitative structure‑activity relationship (QSAR) models. Its inclusion in a training set expands the model's electronic parameter coverage, improving predictive accuracy for nitro‑aromatic compounds. Procurement from multiple vendors with specified purity (≥98%) ensures data reproducibility across independent modeling studies .

Quote Request

Request a Quote for 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.